molecular formula C7H6ClN3O2 B14908285 5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one

5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one

Cat. No.: B14908285
M. Wt: 199.59 g/mol
InChI Key: UCXVUYVBCHLUEN-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-d][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-2-methylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxazinone ring .

Industrial Production Methods

Industrial production of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can lead to the formation of an amino-substituted derivative .

Scientific Research Applications

5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one is unique due to its specific substitution pattern and the presence of the oxazinone ring.

Properties

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

IUPAC Name

5-chloro-4-methyl-1,4-dihydropyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C7H6ClN3O2/c1-3-4-5(8)9-2-10-6(4)11-7(12)13-3/h2-3H,1H3,(H,9,10,11,12)

InChI Key

UCXVUYVBCHLUEN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(NC(=O)O1)N=CN=C2Cl

Origin of Product

United States

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